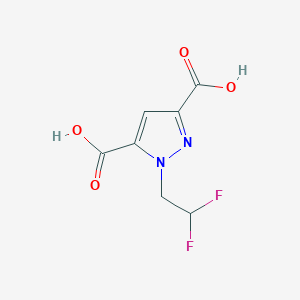

1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the pyrazole ring’s nitrogen atom and dicarboxylic acid groups at the 3- and 5-positions. Pyrazole dicarboxylic acids are versatile ligands in coordination chemistry due to their ability to form stable metal-organic frameworks (MOFs) and coordination polymers, with applications in catalysis, gas adsorption, and materials science .

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O4/c8-5(9)2-11-4(7(14)15)1-3(10-11)6(12)13/h1,5H,2H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEIUZKOQJJUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(=O)O)CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid involves several steps. One common method includes the reaction of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with triethyl orthoformate in the presence of acetic anhydride . This reaction forms the pyrazole ring with the difluoroethyl group attached. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid with key analogs, focusing on substituent effects, synthesis, properties, and applications.

Substituent Effects and Molecular Properties

Thermal and Structural Stability

- Thermal Decomposition: The parent compound (pzdc monohydrate) decomposes at ~294°C, releasing water and CO₂ . Mefenpyr-diethyl derivatives exhibit stability up to 200°C, critical for agrochemical formulations . Fluorinated analogs like the target compound are expected to show higher decomposition temperatures due to C–F bond strength .

- Coordination Behavior :

Activité Biologique

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 1946816-92-7) is a pyrazole derivative notable for its unique chemical structure, which includes a difluoroethyl group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals.

The compound is characterized by the following properties:

- Molecular Formula : C7H6F2N2O4

- Molecular Weight : 206.13 g/mol

- IUPAC Name : 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid is primarily attributed to its interaction with various biological targets. The difluoroethyl group enhances lipophilicity, which may improve binding affinity to enzymes and receptors involved in key metabolic pathways. This compound has been studied for its potential as an enzyme inhibitor and receptor modulator.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The efficacy was evaluated using the MTT assay, which measures cell viability post-treatment.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxicity of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid on HepG2 and MCF-7 cells:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The results indicated that the compound exhibited a concentration-dependent cytotoxic effect on malignant cells while showing lower toxicity towards normal cells (NIH 3T3 and HaCaT) .

Enzyme Inhibition Studies

Another aspect of the biological activity of this compound includes its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in cancer progression and inflammation, although detailed mechanistic studies are still required to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride | Antimicrobial properties |

| (2,2-Difluoroethyl)benzene | Limited biological activity |

| Bis(2,2-difluoroethyl)ether | Used in industrial applications; less focus on biological activity |

These comparisons highlight the distinctive properties of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid that make it a candidate for further research in drug development.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.